Cas no 448199-06-2 (methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate)

Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate is a specialized thiophene derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features a reactive chloroacetamido group and an ester functionality, enabling further derivatization for heterocyclic compound development. The 4,5-dimethyl substitution on the thiophene ring enhances steric and electronic properties, influencing reactivity in coupling or cyclization reactions. This compound is particularly useful in medicinal chemistry for constructing bioactive molecules due to its balanced reactivity and stability. High purity grades are available for research purposes, ensuring reproducibility in synthetic workflows. Proper handling is advised due to the presence of the chloroacetyl moiety.
methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate structure
448199-06-2 structure
Product name:methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
CAS No:448199-06-2
MF:C10H12ClNO3S
MW:261.725180625916
MDL:MFCD02342280
CID:3028256
PubChem ID:2068114

methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • MFCD02342280
    • methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
    • VS-06004
    • 845-569-3
    • F2158-2217
    • STK443001
    • methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
    • AKOS000305613
    • G32671
    • 448199-06-2
    • Z56886532
    • methyl2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
    • UPCMLD0ENAT0514-0380:001
    • ALBB-002215
    • CS-0307663
    • 2-(2-Chloro-acetylamino)-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester
    • methyl 2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
    • EN300-04444
    • BBL017268
    • MDL: MFCD02342280
    • Inchi: InChI=1S/C10H12ClNO3S/c1-5-6(2)16-9(12-7(13)4-11)8(5)10(14)15-3/h4H2,1-3H3,(H,12,13)
    • InChI Key: NOTNYHFFCYKXLU-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 261.0226421Da
  • Monoisotopic Mass: 261.0226421Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 83.6Ų

methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB380357-1 g
Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
448199-06-2
1g
€239.00 2023-04-25
Chemenu
CM113980-10g
methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
448199-06-2 95%
10g
$*** 2023-05-30
Enamine
EN300-04444-0.5g
methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
448199-06-2 95%
0.5g
$120.0 2023-10-28
abcr
AB380357-5g
Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate; .
448199-06-2
5g
€637.00 2025-03-19
1PlusChem
1P00JCA0-10g
methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
448199-06-2 95%
10g
$1175.00 2024-05-02
Enamine
EN300-04444-5g
methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
448199-06-2 95%
5g
$592.0 2023-10-28
A2B Chem LLC
AJ01576-100mg
2-(2-Chloro-acetylamino)-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester
448199-06-2
100mg
$275.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1378333-1g
Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
448199-06-2 97%
1g
¥2462.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1378333-5g
Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
448199-06-2 97%
5g
¥8640.00 2024-05-13
A2B Chem LLC
AJ01576-1g
2-(2-Chloro-acetylamino)-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester
448199-06-2
1g
$400.00 2024-04-20

Additional information on methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate

Introduction to Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate (CAS No. 448199-06-2)

Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate, identified by its CAS number 448199-06-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a chloroacetamide moiety and a methyl-substituted thiophene ring, make it a valuable scaffold for the development of novel therapeutic agents.

The< strong>methyl ester group at the 3-position of the thiophene ring and the< strong>chloroacetamide functional group at the 2-position contribute to the unique reactivity and pharmacological properties of this compound. Such structural motifs are frequently explored in drug discovery programs due to their ability to interact with biological targets in complex ways. The< strong>4,5-dimethyl substitution further enhances the steric and electronic properties of the molecule, influencing its solubility, metabolic stability, and overall bioavailability.

In recent years, there has been a growing interest in thiophene-based compounds due to their demonstrated efficacy in various therapeutic areas. For instance, studies have shown that derivatives of thiophene can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The< strong>chloroacetamide moiety, in particular, is known to enhance binding affinity to biological targets by forming hydrogen bonds and participating in dipole-dipole interactions. This feature makes it an attractive component in the design of small-molecule drugs.

The synthesis of< strong>Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate involves a multi-step process that typically begins with the functionalization of a thiophene precursor. The introduction of the< strong>methyl ester group at the 3-position is often achieved through esterification reactions, while the< strong>chloroacetamide functional group is typically incorporated via nucleophilic substitution or condensation reactions. The< strong>4,5-dimethyl substitution is usually introduced during the initial synthesis or through subsequent methylation reactions.

The chemical properties of this compound make it a versatile intermediate in organic synthesis. Its reactivity allows for further derivatization into more complex molecules with tailored biological activities. For example, modifications to the< strong>chloroacetamide moiety can lead to compounds with enhanced metabolic stability or altered pharmacokinetic profiles. Similarly, changes to the< strong>methyl ester group can influence solubility and bioavailability.

In the context of drug development, Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate has been investigated for its potential as a precursor to novel therapeutic agents. Recent studies have highlighted its utility in generating compounds with antimicrobial properties, particularly against resistant bacterial strains. The combination of the< strong>chloroacetamide functional group and the thiophene core appears to confer a unique mechanism of action that disrupts bacterial cell wall synthesis or other critical metabolic pathways.

The pharmacological evaluation of this compound has revealed promising results in preclinical models. Its ability to interact with specific biological targets suggests that it may have applications in treating a range of diseases, including infections and inflammatory disorders. Additionally, its structural features make it amenable to further optimization through structure-activity relationship (SAR) studies.

The synthetic accessibility of Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate also contributes to its appeal as a research tool and intermediate. The availability of efficient synthetic routes allows for rapid screening and optimization of derivatives, accelerating the drug discovery process. This compound serves as a valuable building block for chemists and biologists working on next-generation therapeutics.

In conclusion, Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate (CAS No. 448199-06-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a compelling candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping future therapies.

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Amadis Chemical Company Limited
(CAS:448199-06-2)methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
A1161599
Purity:99%
Quantity:1g
Price ($):160.0